molecular formula C18H19Cl2N5O2S B3605961 N,N'-bis(4-chlorobenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine

N,N'-bis(4-chlorobenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B3605961
M. Wt: 440.3 g/mol
InChI Key: LNCRYCMJSJDSSG-UHFFFAOYSA-N
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Description

N,N’-bis(4-chlorobenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine is a synthetic organic compound characterized by its unique structure, which includes a triazole ring substituted with chlorobenzyl and ethylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-chlorobenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Substitution Reactions:

    Sulfonylation: The ethylsulfonyl group is introduced via sulfonylation reactions, often using ethylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorobenzyl groups, potentially leading to dechlorination or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N,N’-bis(4-chlorobenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The triazole ring is a common motif in many bioactive molecules, and the presence of chlorobenzyl and ethylsulfonyl groups may enhance its activity against certain biological targets.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of N,N’-bis(4-chlorobenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(4-chlorobenzyl)-1H-1,2,4-triazole-3,5-diamine: Lacks the ethylsulfonyl group, which may affect its solubility and reactivity.

    N,N’-bis(4-methylbenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine: Substitution of the chlorobenzyl groups with methylbenzyl groups can alter its electronic properties and biological activity.

    N,N’-bis(4-chlorobenzyl)-1-(methylsulfonyl)-1H-1,2,4-triazole-3,5-diamine: The presence of a methylsulfonyl group instead of an ethylsulfonyl group can influence its steric and electronic characteristics.

Uniqueness

N,N’-bis(4-chlorobenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine is unique due to the combination of its substituents, which confer specific chemical and physical properties

Properties

IUPAC Name

3-N,5-N-bis[(4-chlorophenyl)methyl]-1-ethylsulfonyl-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N5O2S/c1-2-28(26,27)25-18(22-12-14-5-9-16(20)10-6-14)23-17(24-25)21-11-13-3-7-15(19)8-4-13/h3-10H,2,11-12H2,1H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCRYCMJSJDSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1C(=NC(=N1)NCC2=CC=C(C=C2)Cl)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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